1-(benzylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenylmethanesulfonyl group, a trifluoromethyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): A related compound with similar trifluoromethyl groups but different overall structure.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals for their unique properties
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C20H21F3N2O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-9-4-10-18(12-17)24-19(26)16-8-5-11-25(13-16)29(27,28)14-15-6-2-1-3-7-15/h1-4,6-7,9-10,12,16H,5,8,11,13-14H2,(H,24,26) |
InChI Key |
RZUJQKSVIHGNNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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